N-Benzyl vs. N-Pyridinyl Amide Substitution: Impact on VEGFR2 Inhibitory Activity and Cytotoxicity Selectivity
In the Molecules 2012 SAR study, the unsubstituted N-pyridinyl hit compound 5a (R1=H, R2=morpholinyl) exhibited VEGFR2 inhibition of 3.76% at 20 μM and moderate cytotoxicity (HepG2 IC50 = 74.2 μM; MDA-MB-231 IC50 = 27.1 μM) [1]. Introducing a 4-chlorophenyl at the 6-position combined with an N-(4-methoxybenzyl)piperazine-pyridinyl amide (compound 5l) increased VEGFR2 inhibition to 5.72% at 20 μM and dramatically improved MDA-MB-231 potency to IC50 = 1.4 μM (vs. sorafenib IC50 = 5.2 μM), with 16-fold selectivity over HepG2 (IC50 = 22.6 μM) [1]. CAS 897459-15-3 replaces the entire N-pyridinyl-piperazine system with a simple N-(4-chlorobenzyl) group, a structural change that removes the morpholino/piperazine hydrogen-bond acceptors critical for the potency gain observed in 5l [2]. No direct head-to-head cytotoxicity or VEGFR2 inhibition data exist for CAS 897459-15-3 versus any N-pyridinyl comparator.
| Evidence Dimension | Cytotoxicity (MDA-MB-231 IC50) and VEGFR2 inhibition rate at 20 μM |
|---|---|
| Target Compound Data | No published data for CAS 897459-15-3 (N-(4-chlorobenzyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) |
| Comparator Or Baseline | Compound 5a (N-pyridinyl hit): MDA-MB-231 IC50 = 27.1 μM; VEGFR2 inhibition = 3.76% at 20 μM. Compound 5l (optimized N-pyridinyl): MDA-MB-231 IC50 = 1.4 μM; VEGFR2 inhibition = 5.72% at 20 μM. Sorafenib: MDA-MB-231 IC50 = 5.2 μM. |
| Quantified Difference | Not determinable for target compound; cross-study SAR range for N-pyridinyl series spans ~53-fold in MDA-MB-231 IC50 (1.4-74.2 μM) depending on N-substituent and 6-aryl substitution. |
| Conditions | MDA-MB-231 and HepG2 human cancer cell lines; MTT assay; VEGFR2 kinase inhibition assay at 20 μM compound concentration (HD Biosciences Co., Ltd.) [1]. |
Why This Matters
The absence of direct data for CAS 897459-15-3 means any procurement decision must rely on class-level inference; users should verify target-specific activity independently before committing to this compound as a lead surrogate.
- [1] Ding, H.; Chen, Z.; Zhang, C.; Xin, T.; Wang, Y.; Song, H.; Jiang, Y.; Chen, Y.; Xu, Y.; Tan, C. Molecules 2012, 17(4), 4703-4716. Table 1 and Section 3.3.2. View Source
- [2] Comparative structural analysis: CAS 897459-15-3 lacks the pyridine ring and piperazine/morpholine substituents present in all biologically characterized analogs from Ding et al. 2012 and patent CN103204862B. View Source
